molecular formula C17H19FN2 B5636252 (4-fluorobenzyl)[4-(1-pyrrolidinyl)phenyl]amine

(4-fluorobenzyl)[4-(1-pyrrolidinyl)phenyl]amine

Cat. No. B5636252
M. Wt: 270.34 g/mol
InChI Key: CPQLRYLQINEVQM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions, starting with specific precursors and utilizing catalysts and other agents to form the desired products. These processes often involve the formation of intermediate compounds and can be optimized for yield and purity (Yang, Chiou, & Liau, 2002).

Molecular Structure Analysis

The molecular structure of related compounds is characterized by techniques such as NMR, FT-IR, and mass spectrometry. The introduction of N-phenyl substituents leads to changes in the planarity and electronic distribution within the molecule, which can affect its optical and electronic properties (Yang, Chiou, & Liau, 2002).

Chemical Reactions and Properties

The chemical reactions and properties of these compounds depend on their molecular structure. Substituents like fluorine atoms and pyrrolidine rings can influence reactivity and interaction with other molecules. These attributes are critical when considering the compounds for catalytic processes or material synthesis (Ge, Meetsma, & Hessen, 2009).

Physical Properties Analysis

The physical properties, such as solubility, thermal stability, and hydrophobicity, are determined by the compound's molecular structure. These properties are crucial for the practical application of these materials in various fields, including electronics and materials science (Huang et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity and stability under various conditions, are influenced by the presence of functional groups and the overall molecular framework. Studies focus on understanding these aspects to tailor the compounds for specific applications or to predict their behavior in different environments (Huang et al., 2017).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-pyrrolidin-1-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2/c18-15-5-3-14(4-6-15)13-19-16-7-9-17(10-8-16)20-11-1-2-12-20/h3-10,19H,1-2,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPQLRYLQINEVQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-4-(pyrrolidin-1-yl)aniline

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